molecular formula C18H16N4OS B5814318 N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide

N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B5814318
M. Wt: 336.4 g/mol
InChI Key: UVZXGLOJLLGJPR-UHFFFAOYSA-N
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Description

N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Properties

IUPAC Name

N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-11-4-5-12(2)13(8-11)15-10-24-18(14(15)9-19)21-17(23)16-6-7-20-22(16)3/h4-8,10H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZXGLOJLLGJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=C2C#N)NC(=O)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions to yield cyanoacetamide derivatives . The reaction conditions may vary, but common methods include stirring without solvent at room temperature or using a steam bath .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamide derivatives and heterocyclic compounds with thienyl and pyrazole rings. Examples include:

  • N-cyanoacetamide
  • 2-thienyl pyrazole derivatives

Uniqueness

N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

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